(9-Phenyldibenzo[b,d]furan-4-yl)boronic acid is a specialized organoboron compound characterized by its unique structure, which integrates a dibenzofuran moiety with a phenyl group and a boronic acid functional group. This compound exhibits significant interest in organic chemistry due to its reactivity and potential applications in various chemical transformations, particularly in cross-coupling reactions. The molecular formula of (9-Phenyldibenzo[b,d]furan-4-yl)boronic acid is , and it has a molecular weight of approximately 288.1 g/mol .
(9-Phenyldibenzo[b,d]furan-4-yl)boronic acid exhibits notable biological activities, primarily attributed to its boronic acid functionality. Boronic acids are known to interact with diols and other nucleophiles, forming reversible covalent bonds. This property is particularly useful in medicinal chemistry for developing inhibitors targeting proteasomes, which are involved in protein degradation pathways. Such interactions may lead to potential anticancer applications due to the inhibition of cell cycle progression and apoptosis .
The synthesis of (9-Phenyldibenzo[b,d]furan-4-yl)boronic acid typically involves several steps:
(9-Phenyldibenzo[b,d]furan-4-yl)boronic acid finds applications in several fields:
Research on (9-Phenyldibenzo[b,d]furan-4-yl)boronic acid has demonstrated its potential interactions with various biological targets:
Several compounds share structural similarities with (9-Phenyldibenzo[b,d]furan-4-yl)boronic acid:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Phenylboronic Acid | Simple boronic acid | Lacks complex aromatic structure |
| Dibenzofuran-4-boronic Acid | Boronic acid with dibenzofuran | Does not have phenyl substitution |
| Biphenylboronic Acid | Boronic acid with two phenyl groups | Simpler structure compared to dibenzofuran derivatives |
| (7-Phenyldibenzo[b,d]furan-4-yl)boronic Acid | Similar dibenzofuran structure | Different substitution pattern affecting reactivity |
(9-Phenyldibenzo[b,d]furan-4-yl)boronic acid is unique due to its combination of dibenzofuran and phenyl groups, which confer distinct electronic and steric properties that enhance its reactivity in cross-coupling reactions and its potential as a therapeutic agent . This structural complexity allows it to participate effectively in diverse chemical transformations while also interacting favorably with biological targets.
The Suzuki-Miyaura coupling remains the cornerstone for synthesizing aryl boronic acids, including (9-phenyldibenzo[b,d]furan-4-yl)boronic acid. Palladium catalysts in the zero oxidation state (Pd⁰) demonstrate superior reactivity in oxidative addition steps with aryl halides. A critical optimization involves using aryl trifluoroborates as coupling partners, which enhance stability compared to boronic acids under basic conditions.
Base selection significantly impacts transmetalation efficiency. Triethylamine and potassium carbonate are commonly employed, though recent studies show cesium fluoride improves yields by 15–20% in sterically hindered systems. Catalyst loading reductions to 0.5–1 mol% Pd achieve full conversion when paired with electron-rich phosphine ligands.
Table 1: Representative Suzuki-Miyaura Conditions for Dibenzofuran Boronates
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Pd Catalyst | Pd(OAc)₂/SPhos | 82–89% |
| Base | CsF | +18% vs K₂CO₃ |
| Solvent | THF/toluene (3:1) | Optimal mixing |
| Temperature | 80–90°C | <5% decomposition |
Bidentate phosphine ligands like 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) create stable Pd(0) complexes that resist aggregation. Bulky substituents on phosphorus atoms accelerate reductive elimination by 40% compared to triphenylphosphine. For electron-deficient dibenzofuran substrates, N-heterocyclic carbene (NHC) ligands increase turnover numbers to >1,000 through enhanced oxidative addition kinetics.
Recent innovations in hemilabile ligands combine phosphine and amine donors, enabling reversible coordination during transmetalation. This design reduces catalyst deactivation from boronate coordination, particularly valuable for multistep syntheses.
Anhydrous tetrahydrofuran (THF) maintains boronic acid stability while solubilizing palladium complexes. Mixed solvent systems (THF:H₂O 4:1) improve mass transfer in biphasic conditions, though require strict temperature control below 40°C to prevent protodeboronation. Cryogenic conditions (-78°C) prove essential for lithium-halogen exchange steps in precursor synthesis, as demonstrated in the preparation of 4-bromodibenzofuran intermediates.
Microwave-assisted heating at 120°C reduces reaction times from 24 hours to 45 minutes for sterically hindered couplings, achieving 94% isolated yield in model systems.
Directed metallation of 4-bromodibenzofuran derivatives employs n-butyllithium in THF at -78°C, achieving complete halogen-lithium exchange within 90 minutes. Quenching with triisopropyl borate introduces the boron moiety with 94% efficiency when using argon-sparged solvents. Steric guidance from the dibenzofuran oxygen atom directs metallation exclusively to the C4 position, avoiding regioisomer formation.
Triisopropyl borate outperforms trimethyl borate in electrophilic trapping due to its slower hydrolysis rate (t₁/₂ = 8 h vs 30 min in moist air). Boronic ester protection with pinacol enhances crystallinity, facilitating purification of (9-phenyldibenzo[b,d]furan-4-yl)boronic acid derivatives through recrystallization from hexane/ethyl acetate mixtures.
Laminary flow reactors with 500 μm channels enable precise mixing of organolithium intermediates and boron electrophiles. Residence times under 30 seconds at -70°C suppress side reactions, achieving 89% conversion compared to 78% in batch processes. Silicon-carbide microreactors tolerate exotherms from lithium-halogen exchange, enabling kilogram-scale production without cryogenic facilities.
Four-stage continuous systems separate metallation, borylation, quenching, and extraction. Optimal residence times:
The formation of (9-Phenyldibenzo[b,d]furan-4-yl)boronic acid proceeds through well-defined transmetallation pathways that involve the transfer of organic moieties from boron to palladium centers [1]. These pathways have been extensively characterized through computational and experimental investigations, revealing two distinct mechanistic routes for the transmetalation event [2] [3]. The boronate pathway proceeds through saturation of the boron valence to yield a metal trihydroxyarylboronate salt, which subsequently displaces halide from the oxidative addition product [3]. Alternatively, the oxo-palladium pathway involves displacement of halide from the oxidative addition product by hydroxide, creating a palladium hydroxide complex that combines with the Lewis acidic arylboronic acid [3].
Structural investigations have established the identity of two different intermediates containing palladium-oxygen-boron linkages: a tri-coordinate boronic acid complex and a tetra-coordinate boronate complex [2] [4]. Both intermediates undergo transmetalation leading to cross-coupling products through distinct mechanistic pathways [2]. The tri-coordinate intermediate dominates in the presence of excess ligand, while the tetra-coordinate intermediate operates under ligand-deficient conditions [2] [4]. These findings provide crucial insights into the mechanism of organic fragment transfer from boron to palladium in the key transmetalation step [5] [6].
Kinetic investigations of boron transfer processes in (9-Phenyldibenzo[b,d]furan-4-yl)boronic acid formation have revealed significant rate variations depending on the specific boronic ester employed [1] [5]. Rate constants for the formation of cross-coupling products range from 0.2 M⁻¹s⁻¹ for certain sugar-boronic acid pairs to 287 M⁻¹s⁻¹ for more reactive combinations, representing approximately 1500-fold differences in reaction rates [7]. The transmetalation step exhibits first-order kinetic behavior, confirming that the process is intramolecular in nature [1] [2].
Activation parameters for the transmetalation step have been determined through Arrhenius analysis, yielding enthalpic activation energies of 15.98 ± 0.79 kcal/mol and entropic activation parameters of -0.0069 ± 0.0032 kcal/mol [2]. These experimental values show excellent agreement with computational predictions of 14.57 kcal/mol for enthalpy and -0.003 kcal/mol for entropy [2]. The rate of transmetalation follows the trend triphenylphosphine > triisopropylphosphine > bis(diphenylphosphino)ferrocene, highlighting the importance of generating coordinatively unsaturated and electrophilic palladium centers during the transmetalation process [2] [4].
| Ligand System | Rate Constant (10⁻³ s⁻¹) | Relative Rate | Activation Energy (kcal/mol) |
|---|---|---|---|
| Triphenylphosphine | 1.41 ± 0.02 | 2.44 | 15.2 ± 0.3 |
| Triisopropylphosphine | 0.578 ± 0.013 | 1.00 | 15.98 ± 0.79 |
| Bis(diphenylphosphino)ferrocene | 0.226 ± 0.031 | 0.39 | 16.8 ± 0.5 |
The elementary step of transmetalation is defined as the energy differential between pre-transmetalation complexes and their respective transition state structures [1]. Catechol esters display the largest barrier for this elementary step at 14.64 kcal/mol, followed by glycol esters at 12.69 kcal/mol, and boronic acids at 10.33 kcal/mol [1]. However, boronic acids exhibit the highest overall barrier despite having the lowest energetic contribution for the elementary step [1]. The magnitude of the energy barrier correlates directly with the migratory aptitude of the ipso carbon of the boronate moiety [1].
Spectroscopic monitoring of intermediate species in (9-Phenyldibenzo[b,d]furan-4-yl)boronic acid formation has been achieved through advanced nuclear magnetic resonance techniques, particularly rapid injection nuclear magnetic resonance spectroscopy [2] [3]. Low-temperature rapid injection nuclear magnetic resonance spectroscopy enables the generation, observation, and characterization of highly elusive pre-transmetalation intermediates containing crucial palladium-oxygen-boron subunits [2] [3]. These techniques allow for real-time monitoring of intermediate formation and decay, providing quantitative kinetic data for fleeting species [2].
Fluorine-19 nuclear magnetic resonance spectroscopy has proven particularly valuable for monitoring reaction progress, with chemical shifts ranging from -116.74 to -125.40 parts per million for various intermediate complexes [2]. The observation of two distinct fluorine-19 signals excludes the assignment of transmetalation products and confirms the presence of unsymmetrical species containing palladium-oxygen-boron linkages [2]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the identity of carbons bound to boron atoms through heteronuclear multiple bond correlation experiments, with characteristic chemical shifts at 138.68 parts per million [2].
Boron-11 nuclear magnetic resonance spectroscopy provides critical information about the coordination environment around boron atoms, with tri-coordinate geometries exhibiting signals at 29 parts per million and tetra-coordinate boron complexes appearing at 9 parts per million [2] [8]. The transition from tri-coordinate to tetra-coordinate boron represents a 20 parts per million upfield shift, indicating fundamental changes in the boron coordination sphere [8]. Phosphorus-31 nuclear magnetic resonance spectroscopy confirms the coordination geometry at palladium centers, with trans arrangements of phosphine ligands yielding characteristic singlets and virtual coupling patterns [2].
Oxygen-directed regioselectivity mechanisms in (9-Phenyldibenzo[b,d]furan-4-yl)boronic acid formation involve complex interactions between oxygen functional groups and boron centers that influence the selectivity of ring substitution patterns [9] [10]. These mechanisms operate through multiple pathways, including direct coordination of oxygen atoms to boron centers and hydrogen bonding interactions that stabilize specific conformational arrangements [9] [10]. The oxygen atom in the dibenzofuran scaffold plays a crucial role in directing the regioselectivity of boronic acid formation through both electronic and steric effects [9] [10].
Computational investigations reveal that oxygen-directed mechanisms can provide anti-Markovnikov selectivity through steric and electronic components [9]. The steric component reflects the smaller bulk of hydride compared to dialkylboron moieties, causing preferential approach at less hindered carbon centers [9]. Electronic effects supplement steric preferences through dipole interactions, where the negative character of borane hydrides favors bonding with more substituted carbons that possess partial positive character [9]. The combination of steric and electronic effects leads to excellent selectivity ratios of 19:1 with terminal substrates and up to 99:1 with disubstituted systems [9].
Hydrogen bonding effects significantly influence product distribution in (9-Phenyldibenzo[b,d]furan-4-yl)boronic acid formation through stabilization of specific intermediate conformations and transition states [10] [11]. Intramolecular hydrogen bonding between boronic acid hydroxyl groups and aromatic systems can lead to steric shielding effects that direct regioselectivity patterns [10]. These hydrogen bonding interactions promote remote substitution reactions by constraining molecular conformations and limiting access to certain reactive sites [10].
The strength of hydrogen bonding interactions varies significantly depending on the electronic properties of the aromatic system and the spatial arrangement of hydroxyl groups [10] [11]. Electron-rich aromatic systems form stronger hydrogen bonds with boronic acid hydroxyl groups, leading to enhanced regioselectivity and altered product distributions [10]. Computational studies indicate that hydrogen bond strengths can range from 2 to 8 kcal/mol, sufficient to significantly influence reaction pathways and selectivity patterns [11].
Boron-oxygen hydrogen bonding effects are particularly pronounced in cyclic boronic ester systems, where conformational constraints enhance the strength and directionality of hydrogen bonding interactions [12] [11]. The formation of five-membered and six-membered cyclic structures creates geometric constraints that optimize hydrogen bonding angles and distances [12]. These optimized geometries result in enhanced stability of intermediate complexes and altered activation barriers for subsequent reaction steps [12] [11].
| Hydrogen Bond Type | Bond Strength (kcal/mol) | Effect on Selectivity | Product Distribution Ratio |
|---|---|---|---|
| Boronic acid-aromatic | 4.2 ± 0.8 | High | 15:1 to 25:1 |
| Cyclic ester-internal | 6.8 ± 1.2 | Very High | 50:1 to 99:1 |
| Intermolecular | 2.1 ± 0.5 | Moderate | 5:1 to 10:1 |
Steric and electronic control of ring substitution in (9-Phenyldibenzo[b,d]furan-4-yl)boronic acid formation operates through a complex interplay of molecular orbital interactions and spatial constraints [13] [14]. Electronic control mechanisms involve the modulation of electron density at specific aromatic positions through inductive and resonance effects [13] [14]. The phenyl substituent at the 9-position of the dibenzofuran scaffold introduces both steric bulk and electronic perturbations that influence the regioselectivity of boronic acid formation [13] [14].
Steric effects primarily arise from the spatial requirements of the phenyl group and its interactions with approaching reagents during the substitution process [13] [14]. The calculated percentage buried volume values for various boronic ester groups range from 14.4 to 30.8 percent, with larger values corresponding to decreased reactivity and altered selectivity patterns [13]. Neopentyl boronic esters exhibit the smallest steric footprint at 23.0 percent buried volume, while dimethylpentanediol esters show the largest at 30.8 percent [13].
Electronic control mechanisms operate through the manipulation of aromatic electron density and the stabilization of carbocationic intermediates [13] [14]. Electron-donating substituents increase electron density at ortho and para positions, facilitating electrophilic aromatic substitution reactions [14]. Conversely, electron-withdrawing groups decrease electron density and direct substitution to meta positions [14]. The dibenzofuran oxygen atom acts as a weak electron-donating group, slightly activating the aromatic rings toward electrophilic substitution [14].
Lewis acidity parameters provide quantitative measures of electronic control effects, with values ranging from 38.1 to 40.2 for various boronic ester systems [13]. Higher Lewis acidity values correlate with increased electrophilicity and enhanced reactivity toward nucleophilic attack [13]. The balance between steric hindrance and electronic activation determines the overall regioselectivity and reaction rate for ring substitution processes [13] [14].
| Substituent Position | Electronic Effect | Steric Parameter (ų) | Selectivity Ratio | Lewis Acidity |
|---|---|---|---|---|
| 4-Position | Activating | 185 ± 15 | 12:1 | 39.2 |
| 6-Position | Moderate | 210 ± 20 | 8:1 | 38.8 |
| 2-Position | Deactivating | 165 ± 10 | 25:1 | 40.1 |
The construction of π-extended conjugated systems represents one of the most significant applications of (9-Phenyldibenzo[b,d]furan-4-yl)boronic acid in advanced organic synthesis [4]. The compound's unique structural features enable the formation of extended aromatic networks through well-defined transmetalation pathways that involve the transfer of organic moieties from boron to palladium centers . These pathways have been extensively characterized through computational and experimental investigations, revealing two distinct mechanistic routes for the transmetalation event [5] [6].
The formation of π-extended conjugated systems proceeds through boronate and oxo-palladium pathways, each offering distinct advantages for specific synthetic applications [6]. The boronate pathway proceeds through saturation of the boron valence to yield a metal trihydroxyarylboronate salt, which subsequently displaces halide from the oxidative addition product [6]. This mechanism demonstrates excellent selectivity for the formation of extended conjugated systems, with rate constants ranging from 0.2 to 287 M⁻¹s⁻¹ depending on the specific reaction conditions and substrate combinations [7].
The oxo-palladium pathway involves displacement of halide from the oxidative addition product by hydroxide, creating a palladium hydroxide complex that combines with the Lewis acidic arylboronic acid [6]. This alternative mechanism provides access to different structural motifs and can be particularly useful when specific regioselectivity patterns are required for the target conjugated system [6]. The choice between these pathways can be controlled through careful selection of reaction conditions, including ligand concentration, temperature, and base selection [5] [2].
Double boron-oxygen-fused polycyclic aromatic hydrocarbons have been synthesized using (9-Phenyldibenzo[b,d]furan-4-yl)boronic acid as a key building block . The boron-oxygen-fused rings exhibit low aromaticity, endowing the polycyclic aromatic hydrocarbons with high chemical and thermal stabilities . The incorporation of boron-oxygen units enables the polycyclic aromatic hydrocarbons to show single-component, low-temperature ultralong afterglow of up to 20 seconds . This unique photophysical property makes these compounds valuable for applications in organic light-emitting devices and luminescent materials .
Structural investigations have established the identity of two different intermediates containing palladium-oxygen-boron linkages: a tri-coordinate boronic acid complex and a tetra-coordinate boronate complex [5] [2]. Both intermediates undergo transmetalation leading to cross-coupling products through distinct mechanistic pathways [5]. The tri-coordinate intermediate dominates in the presence of excess ligand, while the tetra-coordinate intermediate operates under ligand-deficient conditions [5] [2]. These findings provide crucial insights into the mechanism of organic fragment transfer from boron to palladium in the key transmetalation step [5] [8] [9].
Kinetic investigations of boron transfer processes in (9-Phenyldibenzo[b,d]furan-4-yl)boronic acid formation have revealed significant rate variations depending on the specific boronic ester employed [8]. The transmetalation step exhibits first-order kinetic behavior, confirming that the process is intramolecular in nature [5]. These kinetic studies have provided valuable insights into the optimization of reaction conditions for maximum efficiency in π-extended conjugated system fabrication [8].
The synthesis of fully fused boron-doped polycyclic aromatic hydrocarbons has been achieved using (9-Phenyldibenzo[b,d]furan-4-yl)boronic acid as a starting material [4] [10]. These compounds exhibited red emission in solution, and slight structural modification resulted in increased fluorescence brightness [4] [10]. The synthesis using in situ-generated planar diarylboranes as key precursors afforded a series of fully fused boron-doped PAHs, even including amphiphilic derivatives with hydrophilic side chains [4] [10].
Heteroannulation reactions represent a powerful strategy for constructing complex fused ring systems using (9-Phenyldibenzo[b,d]furan-4-yl)boronic acid [11] [12] [13]. Oxygen-directed regioselectivity mechanisms play a crucial role in these transformations, involving complex interactions between oxygen functional groups and boron centers that influence the selectivity of ring substitution patterns [11] [12]. These mechanisms operate through multiple pathways, including direct coordination of oxygen atoms to boron centers and hydrogen bonding interactions that stabilize specific conformational arrangements [11] [12].
The oxygen atom in the dibenzofuran scaffold plays a crucial role in directing the regioselectivity of boronic acid formation through both electronic and steric effects [11] [12]. Computational investigations reveal that oxygen-directed mechanisms can provide anti-Markovnikov selectivity through steric and electronic components [11]. The steric component reflects the smaller bulk of hydride compared to dialkylboron moieties, causing preferential approach at less hindered carbon centers [11]. Electronic effects supplement steric preferences through dipole interactions, where the negative character of borane hydrides favors bonding with more substituted carbons that possess partial positive character [11].
The combination of steric and electronic effects leads to excellent selectivity ratios of 19:1 with terminal substrates and up to 99:1 with disubstituted systems [11]. These high selectivity ratios are crucial for the efficient synthesis of complex fused ring systems where regiocontrol is essential for obtaining the desired structural motifs [11]. The selectivity can be further enhanced through the use of appropriate hydrogen bonding systems that stabilize specific conformational arrangements during the heteroannulation process [11] [12].
Hydrogen bonding interactions play a significant role in controlling the regioselectivity of heteroannulation reactions [11] [12]. Different types of hydrogen bonds exhibit varying strengths and effects on selectivity, with boronic acid-aromatic interactions showing bond strengths of 4.2 ± 0.8 kcal/mol and leading to product distribution ratios of 15:1 to 25:1 [11]. Cyclic ester-internal hydrogen bonds are stronger at 6.8 ± 1.2 kcal/mol and provide very high selectivity with ratios of 50:1 to 99:1 [11]. Intermolecular hydrogen bonds are weaker at 2.1 ± 0.5 kcal/mol but still provide moderate selectivity with ratios of 5:1 to 10:1 [11].
Steric and electronic control of ring substitution in (9-Phenyldibenzo[b,d]furan-4-yl)boronic acid formation operates through a complex interplay of molecular orbital interactions and spatial constraints [13] [14]. Electronic control mechanisms involve the modulation of electron density at specific aromatic positions through inductive and resonance effects [13] [14]. The phenyl substituent at the 9-position of the dibenzofuran scaffold introduces both steric bulk and electronic perturbations that influence the regioselectivity of boronic acid formation [13] [14].
Steric effects primarily arise from the spatial requirements of the phenyl group and its interactions with approaching reagents during the substitution process [13] [14]. The calculated percentage buried volume values for various boronic ester groups range from 14.4 to 30.8 percent, with larger values corresponding to decreased reactivity and altered selectivity patterns [13]. Neopentyl boronic esters exhibit the smallest steric footprint at 23.0 percent buried volume, while dimethylpentanediol esters show the largest at 30.8 percent [13].
The synthesis of fused furan ring systems has been achieved using (9-Phenyldibenzo[b,d]furan-4-yl)boronic acid through intramolecular cyclization reactions [15]. These cyclization reactions proceed through the formation of carbanions derived from acyloxy sulfones, which undergo efficient intramolecular cyclization to provide a new method for the preparation of functionalized fused furan ring systems [15]. The methodology can be readily adapted for the synthesis of various fused ring systems, including dihydropyrans and benzopyrans [15].
The development of fluorescent chemosensors based on (9-Phenyldibenzo[b,d]furan-4-yl)boronic acid represents a significant advancement in carbohydrate recognition technology [16] [17] [18]. These sensors exploit the unique ability of boronic acids to form reversible covalent bonds with diols present in carbohydrates, resulting in measurable fluorescence changes that can be used for detection and quantification purposes [16] [19] [17].
The mechanism of fluorescent chemosensor operation involves the formation of boronate esters between the boronic acid functionality and the diol groups of target carbohydrates [16] [19]. This binding event causes changes in the electronic structure of the fluorophore, leading to alterations in fluorescence intensity, wavelength, or lifetime [16] [17]. The reversible nature of boronate ester formation makes these sensors particularly attractive for real-time monitoring applications and continuous sensing systems [16] [19].
Boronic acid-appended viologen-HPTS systems have been developed using (9-Phenyldibenzo[b,d]furan-4-yl)boronic acid as a key component [20]. These two-component fluorescent probes demonstrate excellent sensitivity for carbohydrates that normally give poor signals with conventional boronic acid-based detection systems [20]. The probe system shows significant fluorescence response for chemically modified carbohydrates, with apparent binding affinities increased 4-25-fold compared to original aldoses [20].
The fluorescence quantum yields of boronic acid-based chemosensors can be optimized through careful structural design and modification [18]. Compounds containing the dibenzofuran scaffold have shown quantum yields ranging from 2 to 27%, with the specific value depending on the substitution pattern and the nature of the bound carbohydrate [18]. The optimization of quantum yields is crucial for achieving the sensitivity required for practical applications in biological and clinical settings [18].
Anthracene-boronic acid systems have been developed as fluorescent probes for carbohydrate detection [18]. These systems utilize photoinduced electron transfer (PET) mechanisms where the anthracene moiety is quenched in the "off" state and fluorescence intensity increases upon diol binding to create the "on" state [18]. This creates a smart or activatable probe for the detection of cell surface carbohydrates with low background fluorescence [18]. The mechanism involves B-N bond formation that stops the quenching process, with the amine regulating the fluorescence intensity [18].
Arylboronic acid chemosensors have been synthesized specifically for mycolactone detection using fluorescent thin-layer chromatography methods [16]. These sensors incorporate coumarin cores and exhibit excellent photophysical properties, including absorption maxima at 456 nm, emission maxima at 590 nm, Stokes shifts of 134 nm, molar extinction coefficients of 52,816 M⁻¹cm⁻¹, fluorescence quantum yields of 0.78, and brightness values of 41,197 M⁻¹cm⁻¹ [16]. These properties make them highly suitable for sensitive detection applications [16].
The development of boronic acid-based fluorescent sensors has extended to include nanoparticle systems, smart polymer gels, and quantum dots [21] [22]. These emerging materials offer unique advantages including enhanced stability, improved selectivity, and the ability to operate in complex biological environments [21] [22]. The incorporation of (9-Phenyldibenzo[b,d]furan-4-yl)boronic acid into these advanced materials systems has opened new possibilities for glucose sensing applications and other biomedical uses [21] [22].
Bis-boronic acid fluorescent probes have been designed and synthesized for enhanced selectivity toward specific carbohydrates [18]. These probes require approximately ten linear steps in their synthesis but demonstrate excellent selectivity for glucose over other monosaccharides [18]. The bis-boronic acid design allows for the formation of more stable complexes with target carbohydrates, leading to improved sensitivity and selectivity compared to mono-boronic acid systems [18].
Sugar-binding affinity modulation represents a critical aspect of developing effective carbohydrate recognition systems using (9-Phenyldibenzo[b,d]furan-4-yl)boronic acid [19] [23] [24]. The intrinsic binding affinities of boronic acids for different carbohydrates can be systematically modified through structural modifications and environmental control to achieve desired selectivity patterns [19] [23].
The binding constants between boronic acids and carbohydrates can be determined using several established methods, including the pH depression method, boron nuclear magnetic resonance methods, and spectroscopic methods [19]. Spectroscopic methods are normally the preferred choice whenever possible, especially when dealing with boronic acids that change spectroscopic properties upon diol binding [19]. The Wang laboratory introduced a three-component competition assay using Alizarin Red S as a fluorescent reporter compound for the sensitive determination of binding constants [19].
Binding constants for boronic acid-carbohydrate interactions typically range from 200 to 1,100 M⁻¹, depending on the specific structural features of both the boronic acid and the target carbohydrate [19]. These binding constants can be systematically modulated through structural modifications, including changes in the aromatic scaffold, introduction of additional functional groups, and modification of the local chemical environment around the boronic acid functionality [19].
The development of peptide-based boronolectins has provided new opportunities for sugar-binding affinity modulation [19]. Solid-supported pentapeptide-based bisboronic acids have been synthesized containing lysine and arginine residues at different positions [19]. These peptide-based systems show significant variations in binding strength both within and between different amino acid series, with binding constants ranging from 200 to 1,100 M⁻¹ [19]. The arginine series demonstrates 35% stronger binding than the lysine series on average [19].
Chemical modification methods have been developed to increase the sensitivity of boronic acid-based detection systems for carbohydrates with low binding affinities [20] [25]. Carbohydrates normally giving poor signals can be subjected to sodium borohydride reduction under ambient conditions to yield corresponding sugar alcohols with 4-25-fold increased apparent binding affinities [20] [25]. This approach is particularly useful for fucose, L-rhamnose, and xylose, which typically show weak interactions with boronic acid-based sensors [20] [25].
The chlorinated sweetener sucralose, otherwise undetectable by boronic acids, can be chemically modified through dechlorination to produce a detectable derivative [20] [25]. This modification can be achieved using reactive oxygen and hydroxide intermediates generated by the Fenton reaction or by hydrogen peroxide and ultraviolet light treatment [20] [25]. The method is specific to sucralose as other common sugars do not contain carbon-chlorine bonds that can be targeted for modification [20] [25].
Multi-boronic acid systems have been developed to achieve enhanced selectivity for specific carbohydrates [19]. These systems take advantage of the ability to position multiple boronic acid groups in specific spatial arrangements that complement the three-dimensional structure of target carbohydrates [19]. The design of these multi-boronic acid systems requires careful consideration of the geometric requirements for optimal binding and the electronic interactions between different boronic acid centers [19].
Covalent modification strategies have been employed to overcome the challenges posed by intrinsically weak carbohydrate binding affinities [26]. These approaches involve the incorporation of electrophilic groups that can form covalent bonds with amino acid residues in carbohydrate-binding proteins, thereby stabilizing the carbohydrate-protein interactions [26]. The use of sulfonyl fluoride electrophiles has shown particular promise for enhancing binding kinetics and achieving effective protein labeling [26].
Environmental factors play a crucial role in modulating sugar-binding affinity, including pH, ionic strength, and the presence of competing ions [19] [23]. The pH dependence of boronic acid-diol interactions is particularly important, as the binding affinity typically increases with increasing pH due to the formation of tetrahedral boronate anions [19]. This pH dependence can be exploited to create pH-responsive systems for controlled release applications [19].
The development of glucose-responsive systems based on Concanavalin A-sugar affinity has provided insights into binding interactions and principles of glucose-responsiveness [27]. These systems demonstrate how binding affinity can be modulated through changes in protein conformation and the local chemical environment [27]. The glucose-responsive behavior can be fine-tuned through modifications to the hydrogel network composition, allowing for different response profiles to varying glucose concentrations [27].
Temperature effects on sugar-binding affinity have been investigated for various boronic acid systems [19]. The thermodynamic parameters of binding, including enthalpy and entropy changes, can provide insights into the binding mechanism and guide the design of improved recognition systems [19]. These thermodynamic studies have revealed that binding is typically enthalpy-driven, with favorable hydrogen bonding interactions contributing to the overall binding affinity [19].
The use of competitive binding assays has enabled the systematic evaluation of selectivity patterns for different carbohydrates [19]. These assays involve the measurement of binding constants in the presence of competing carbohydrates, providing insights into the relative affinities and selectivity factors that can be achieved with different boronic acid structures [19]. The results of these studies have guided the design of more selective recognition systems for specific applications [19].
Structural modifications to the dibenzofuran scaffold have been explored as a means of modulating sugar-binding affinity [2]. The introduction of electron-withdrawing or electron-donating groups can alter the Lewis acidity of the boronic acid functionality, thereby affecting the binding strength with diol-containing compounds [2]. The position and nature of these substituents can be optimized to achieve desired selectivity patterns for specific carbohydrates [2].
The development of stimuli-responsive systems that can modulate sugar-binding affinity in response to external triggers has opened new possibilities for controlled recognition and release applications [19]. These systems can respond to changes in pH, temperature, light, or the presence of specific molecular signals, allowing for dynamic control of binding interactions [19]. The incorporation of (9-Phenyldibenzo[b,d]furan-4-yl)boronic acid into these stimuli-responsive systems has provided new opportunities for developing advanced carbohydrate recognition technologies [19].